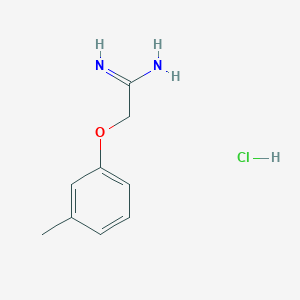

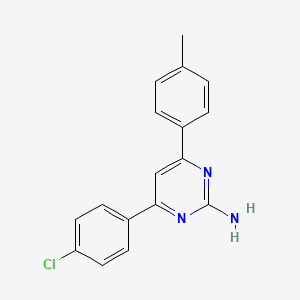

![molecular formula C7H6ClN3O B6290115 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2169008-70-0](/img/structure/B6290115.png)

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

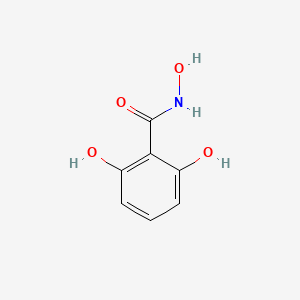

“2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is a chemical compound with the molecular formula C7H6ClN3O . It is a pale-yellow to yellow-brown solid . This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) .Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.6 .Wissenschaftliche Forschungsanwendungen

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has been studied for its potential applications in medicinal chemistry and drug development. The compound has been investigated for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Wirkmechanismus

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the synthesis of nucleic acids, and it is inhibited by the compound by forming a covalent bond with the enzyme’s active site. Similarly, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and it is inhibited by the compound by forming a covalent bond with the enzyme’s active site.

Biochemical and Physiological Effects

This compound has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Inhibition of this enzyme can lead to an increase in the levels of folate, which is important for DNA synthesis, cell division, and cell growth. In addition, inhibition of the enzyme acetylcholinesterase (AChE) can lead to an increase in the levels of the neurotransmitter acetylcholine, which is important for memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has several advantages for laboratory experiments. The compound has a relatively simple synthesis procedure and is readily available. In addition, the compound has a high solubility in organic solvents, making it easy to work with. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Zukünftige Richtungen

The potential applications of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one are numerous and varied. Future research could focus on the development of new derivatives of the compound that could be used as more potent inhibitors of DHFR and AChE. Additionally, further research could focus on the development of new synthetic methods for the synthesis of the compound. Finally, further research could focus on the development of new methods for the delivery of the compound to its target sites in the body.

Synthesemethoden

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one can be synthesized via a two-step reaction. The first step involves the reaction of a pyridine derivative with an aldehyde in the presence of a base. This reaction yields an intermediate which is then reacted with a chlorinating agent to produce the final product.

Eigenschaften

IUPAC Name |

2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVHXAJRHODYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

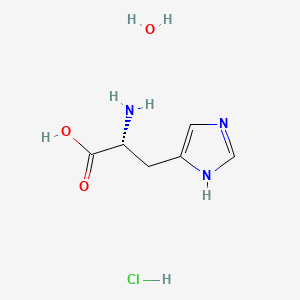

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)

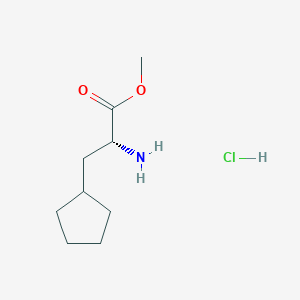

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

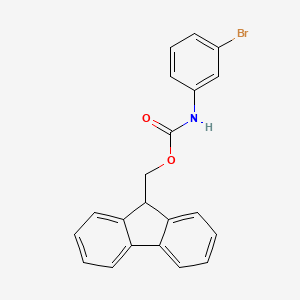

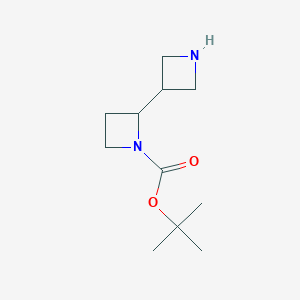

![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)

![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)